

Comparative study of 3-Ethylhexane and n-octane properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylhexane**

Cat. No.: **B044089**

[Get Quote](#)

A Comparative Analysis of **3-Ethylhexane** and n-Octane for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the physical, chemical, and combustion properties of **3-Ethylhexane** and n-octane. Both are C₈H₁₈ alkanes, with **3-Ethylhexane** being a branched isomer and n-octane being a straight-chain alkane.[\[1\]](#)[\[2\]](#) This structural difference leads to notable variations in their properties, which are critical for their applications as solvents and in chemical synthesis.

Comparative Data of Physicochemical Properties

The following table summarizes the key quantitative properties of **3-Ethylhexane** and n-octane.

Property	3-Ethylhexane	n-Octane
Molecular Formula	C ₈ H ₁₈ ^[3]	C ₈ H ₁₈ ^{[4][5]}
Molecular Weight	114.23 g/mol ^{[3][6]}	114.23 g/mol ^{[5][7]}
Appearance	Colorless liquid ^[3]	Colorless liquid with a gasoline-like odor ^{[4][7]}
Boiling Point	118.54 °C ^{[8][9]}	125-127 °C ^{[4][5]}
Melting Point	-91.46 °C (estimate) ^{[8][9]}	-57 °C ^{[4][5]}
Density	0.710 g/mL at 25 °C ^{[8][9]}	0.703 g/mL at 25 °C ^[4]
Viscosity	~0.45 mPa·s at 25 °C	0.509 mPa·s at 25 °C ^[1]
Heat of Combustion (ΔH°c)	-5470.12 kJ/mol ^[8]	-5470 kJ/mol
Solubility in Water	351.4 µg/L ^[9]	Insoluble ^{[4][7]}
Solubility in Organic Solvents	Soluble in chloroform and slightly in methanol ^[9]	Soluble in ethanol, ether, benzene, and acetone ^[10]

Combustion and Solvent Properties

Combustion: Both **3-Ethylhexane** and n-octane are flammable liquids that undergo complete combustion to produce carbon dioxide and water.^[3] Their heats of combustion are very similar on a molar basis, as indicated in the table. The branched structure of **3-Ethylhexane** can influence its combustion characteristics, such as octane rating, which is a measure of a fuel's resistance to knocking.^[2] Generally, branched alkanes have higher octane ratings than their straight-chain counterparts.

Solvent Properties: As non-polar hydrocarbons, both **3-Ethylhexane** and n-octane are effective solvents for non-polar substances like fats, oils, and other organic compounds.^[3] Their insolubility in water is a key characteristic of their non-polar nature.^{[3][4][7]} **3-Ethylhexane**'s branched structure may slightly alter its solvent capabilities compared to the linear structure of n-octane.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on ASTM International standards.

Determination of Boiling Point

The boiling point of liquid hydrocarbons like **3-Ethylhexane** and n-octane can be determined using a method analogous to ASTM D2887. This gas chromatography technique simulates the distillation process.

- **Sample Injection:** A small, precise volume of the alkane sample is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points.
- **Elution and Detection:** Components with lower boiling points travel through the column faster and are detected first.
- **Calibration:** A calibration curve is generated using a mixture of known hydrocarbons with a range of boiling points.
- **Data Analysis:** The retention time of the sample is compared to the calibration curve to determine its boiling point distribution.

Determination of Density

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a procedure similar to ASTM D4052.

- **Apparatus:** A digital density meter with an oscillating U-tube is used.
- **Calibration:** The instrument is calibrated with at least two reference standards of known density, such as dry air and distilled water.
- **Sample Introduction:** A small volume of the liquid sample (e.g., **3-Ethylhexane** or n-octane) is injected into the U-tube, ensuring no air bubbles are present.

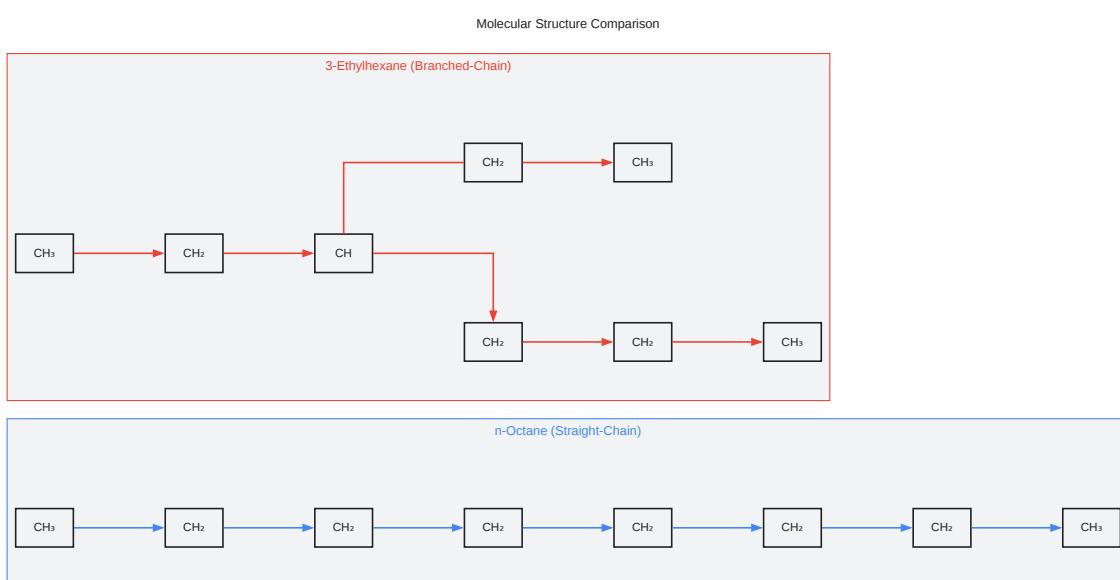
- **Measurement:** The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- **Calculation:** The density is calculated from the oscillation period and the calibration constants.

Determination of Viscosity

The kinematic viscosity of alkanes can be determined using a viscometer, with the procedure outlined in standards like ASTM D7042.

- **Apparatus:** A Stabinger viscometer, which is a type of rotational viscometer, is suitable for this measurement.
- **Sample Preparation:** The sample is brought to the desired measurement temperature.
- **Measurement:** The sample is introduced into the measuring cell. The instrument measures the dynamic viscosity and density of the sample simultaneously.
- **Calculation:** The kinematic viscosity is calculated by dividing the dynamic viscosity by the density.

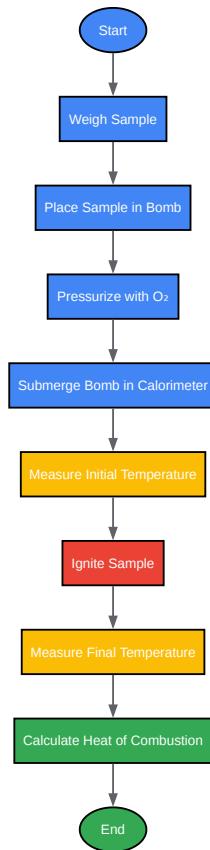
Determination of Heat of Combustion


The heat of combustion is determined using a bomb calorimeter, following the principles of ASTM D240 or the more precise ASTM D4809.

- **Sample Preparation:** A weighed sample of the liquid hydrocarbon is placed in a sample holder within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is filled with high-pressure oxygen.
- **Calorimetry:** The bomb is submerged in a known quantity of water in a calorimeter. The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited electrically.

- Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached is recorded.
- Calculation: The heat of combustion is calculated from the temperature rise of the water, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are made for the heat of formation of nitric and sulfuric acids, if applicable.

Visualizations


The following diagrams illustrate the molecular structures and a typical experimental workflow relevant to the comparison of **3-Ethylhexane** and n-octane.

[Click to download full resolution via product page](#)

Caption: Molecular structures of n-octane and **3-Ethylhexane**.

Workflow for Heat of Combustion Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for bomb calorimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethylhexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. Hexane, 3-ethyl- (CAS 619-99-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. brainly.in [brainly.in]
- 4. chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. Solved A pure sample of pure 3-ethylhexane (C8H18) is | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. Hexane, 3-ethyl- [webbook.nist.gov]
- 10. Enthalpy of combustion of alkanes graph vales versus carbon number molecular mass Complete & incomplete combustion of alkanes environmental pollution problems advanced A level organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Comparative study of 3-Ethylhexane and n-octane properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044089#comparative-study-of-3-ethylhexane-and-n-octane-properties\]](https://www.benchchem.com/product/b044089#comparative-study-of-3-ethylhexane-and-n-octane-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com